molecular formula C6H13Cl2NO2PtS B591177 Pt(O-Methyl-methionine)Cl2 CAS No. 139014-07-6

Pt(O-Methyl-methionine)Cl2

Katalognummer: B591177
CAS-Nummer: 139014-07-6
Molekulargewicht: 429.219
InChI-Schlüssel: RAIUUDGYMMXSCG-BHRFRFAJSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platinum(II) complexes are widely studied for their structural diversity and biological applications, particularly in oncology. Pt(O-Methyl-methionine)Cl₂ is a square-planar Pt(II) complex featuring a modified methionine ligand, where the oxygen atom in the methionine side chain is methylated. This modification alters the ligand’s electronic properties and coordination behavior compared to native methionine. The compound is hypothesized to coordinate via the amino group (N) and the methylated oxygen (O), with two chloride ligands completing the square-planar geometry.

Such modifications are critical in tuning platinum compounds for specific therapeutic or catalytic applications.

Eigenschaften

CAS-Nummer

139014-07-6

Molekularformel

C6H13Cl2NO2PtS

Molekulargewicht

429.219

IUPAC-Name

dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1

InChI-Schlüssel

RAIUUDGYMMXSCG-BHRFRFAJSA-L

SMILES

COC(=O)C(CCSC)N.Cl[Pt]Cl

Synonyme

O-methyl-methionine-dichloroplatinum(II)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pt(O-Methyl-methionine)Cl2 typically involves the reaction of platinum precursors with O-methyl-methionine under controlled conditions. One common method is to react potassium tetrachloroplatinate(II) with O-methyl-methionine in an aqueous solution. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Pt(O-Methyl-methionine)Cl2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiourea for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield Pt(thiourea)Cl2 complexes .

Wirkmechanismus

The mechanism of action of Pt(O-Methyl-methionine)Cl2 involves its interaction with biological molecules. The compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum(II) Compounds

Structural Comparisons

Table 1: Structural Parameters of Pt(II) Complexes

Compound Coordination Mode Pt–L Bond Lengths (Å) Trans-Influence Strength Reference
Pt(O-Me-Met)Cl₂ N (amino), O (methylated) Not reported Moderate (O < N) Inferred
K[Pt(L-alaO)Cl₂] N (amino), O (carboxylate) Pt–N: 2.02, Pt–O: 2.08 Stronger trans-influence from N vs. O
Cisplatin ([Pt(NH₃)₂Cl₂]) Two NH₃, two Cl⁻ Pt–N: 2.05, Pt–Cl: 2.30 Weak (NH₃)
Oxaliplatin ([Pt(DACH)(ox)]) Diaminocyclohexane (N), oxalate (O) Pt–N: 2.02–2.06 Moderate (DACH ligands)

Key Observations :

  • Ligand Effects: The trans-influence in Pt(O-Me-Met)Cl₂ is expected to be moderate, similar to oxaliplatin, due to the amino group’s stronger trans-effect compared to oxygen. In K[Pt(L-alaO)Cl₂], the Pt–N bond is shorter than Pt–O, reflecting the stronger trans-influence of the amino group.
  • Geometry: All compounds adopt square-planar geometry, but ligand bulkiness (e.g., diaminocyclohexane in oxaliplatin) influences steric interactions and solubility.
Reactivity with Biomolecules

Table 2: Reactivity Profiles

Compound Reactivity with Guanosine Reactivity with Methionine Activation Pathway Reference
Pt(O-Me-Met)Cl₂ Not studied Likely low (due to pre-bound Met derivative) Requires aquation (Cl⁻ loss) Inferred
Cisplatin High (forms DNA crosslinks) High (binds Met’s sulfur) Aquation in low Cl⁻ media
Oxaliplatin Moderate (slow aquation) Low (resists Met binding) Chloride ↔ aqua ligand exchange
K[Pt(L-alaO)Cl₂] Low (stable in solution) Moderate (via free amino groups) Limited aquation

Key Observations :

  • Methionine Interaction : Pt(O-Me-Met)Cl₂’s pre-coordinated methionine derivative may reduce its affinity for free methionine in biological systems, unlike cisplatin, which readily binds methionine’s sulfur.
  • DNA Targeting : Oxaliplatin’s slower aquation rate compared to cisplatin results in reduced nephrotoxicity but requires intracellular activation. Pt(O-Me-Met)Cl₂ may follow a similar activation pathway but with altered selectivity due to its ligand.

Table 3: Stability Constants and Solubility

Compound Log K (Stability Constant) Solubility in Water pH Sensitivity Reference
Pt(O-Me-Met)Cl₂ Not reported Moderate (enhanced by O-methylation) Stable at neutral pH Inferred
Cisplatin 13.4 (Cl⁻ substitution) Low Degrades in acidic media
Oxaliplatin 14.2 (oxalate dissociation) High Stable in plasma (pH 7.4)
K[Pt(L-alaO)Cl₂] ~12.0 (carboxylate binding) High (ionic K⁺ layer) Sensitive to Cl⁻ concentration

Key Observations :

  • Stability : Oxaliplatin’s stability in plasma is attributed to its inert oxalate ligand. Pt(O-Me-Met)Cl₂’s stability will depend on the lability of its chloride ligands.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.